

# JAB-3068 vs. JAB-3312: A Comparative Analysis of Two SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Two notable allosteric inhibitors of SHP2, **JAB-3068** and JAB-3312, both developed by Jacobio Pharmaceuticals, have been subjects of extensive research. This guide provides a detailed comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals. While both molecules target the same protein, JAB-3312, a second-generation inhibitor, has demonstrated more potent anti-tumor activities and is advancing through late-stage clinical trials, whereas the development of the first-generation molecule, **JAB-3068**, has been discontinued.[1][2]

#### **Mechanism of Action**

Both JAB-3068 and JAB-3312 are orally bioavailable, allosteric inhibitors of SHP2 (also known as PTPN11).[3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[4][5] By binding to an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby preventing its signaling function. This leads to the inhibition of the MAPK pathway and subsequently suppresses the growth of tumor cells.[4][5] Furthermore, SHP2 is involved in modulating the immune checkpoint protein PD-1, and its inhibition can enhance the anti-tumor activity of CD8+ T cells.[3]

# **Preclinical Efficacy**



Preclinical studies have demonstrated the potent inhibitory activity of both compounds. JAB-3312, in particular, has shown very high potency in both biochemical and cellular assays.

| Parameter                           | JAB-3068      | JAB-3312                                                | Reference |
|-------------------------------------|---------------|---------------------------------------------------------|-----------|
| SHP2 Enzymatic IC50                 | 25.8 nM       | 1.9 nM / 1.44 nmol/L                                    | [6][7][8] |
| Cellular p-ERK IC50                 | Not specified | 0.23 nM / 0.68 to 4.84<br>nmol/L                        | [7][8]    |
| KYSE-520 Cell<br>Proliferation IC50 | 2.17 μΜ       | 7.4 nM                                                  | [6][7]    |
| KYSE-520 Xenograft<br>Model         | Not specified | 95% Tumor Growth<br>Inhibition (TGI) at 1.0<br>mg/kg QD | [7]       |

# **Clinical Efficacy**

JAB-3312 has advanced significantly in clinical development, demonstrating promising efficacy, particularly in combination with other targeted therapies. **JAB-3068** underwent early-phase clinical trials, but specific efficacy data from these studies is less publicly available.

### **JAB-3312** in Combination Therapy

A significant body of clinical data for JAB-3312 comes from its combination with the KRAS G12C inhibitor glecirasib (JAB-21822) in patients with KRAS p.G12C mutated solid tumors.



| Trial Identifier                        | Combination<br>Therapy                                    | Patient<br>Population           | Key Efficacy<br>Data                                                                                                                    | Reference |
|-----------------------------------------|-----------------------------------------------------------|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT05288205                             | Glecirasib +<br>JAB-3312                                  | First-line KRAS<br>p.G12C NSCLC | Objective Response Rate (ORR): 72.5% (58/80) Disease Control Rate (DCR): 96.3% (77/80) 6-month PFS rate: 67.3% 12-month PFS rate: 53.7% | [9][10]   |
| NCT05288205<br>(Specific Dose<br>Group) | Glecirasib<br>(800mg QD) +<br>JAB-3312 (2mg<br>QW on/off) | First-line KRAS<br>p.G12C NSCLC | ORR: 77.8%<br>(21/27) DCR:<br>92.6% (25/27)                                                                                             | [10]      |
| ESMO 2023<br>Data                       | Glecirasib +<br>JAB-3312                                  | First-line KRAS<br>p.G12C NSCLC | ORR: 65.5%<br>DCR: 100%                                                                                                                 | [11]      |
| ASCO 2024 Data                          | Glecirasib +<br>JAB-3312                                  | First-line KRAS<br>p.G12C NSCLC | Confirmed ORR (cORR): 64.7% (66/102) Preliminary median PFS (mPFS): 12.2 months                                                         | [12]      |

Notably, the combination of glecirasib and JAB-3312 has shown efficacy irrespective of PD-L1 expression levels in non-small cell lung cancer (NSCLC) patients.

#### **JAB-3068 Clinical Trials**

**JAB-3068** was evaluated in Phase 1/2a clinical trials for advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor JS001 (toripalimab).[13][14][15][16] The primary objectives of these studies were to assess safety, tolerability, and



pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[15][17] While these trials were completed, detailed efficacy results have not been widely published, and the development of **JAB-3068** has since been discontinued.[1] [13]

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating SHP2 inhibitors.





Click to download full resolution via product page

Caption: SHP2's role in the RTK/RAS/MAPK and PD-1 signaling pathways.





Click to download full resolution via product page

Caption: General experimental workflow for SHP2 inhibitor evaluation.



## **Experimental Protocols**

Detailed experimental methodologies are crucial for the interpretation and replication of efficacy data.

SHP2 Enzymatic Assay: The inhibitory activity of **JAB-3068** and JAB-3312 on SHP2 phosphatase activity is typically measured using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) assay. Recombinant SHP2 protein is incubated with the inhibitor at various concentrations before the addition of the DiFMUP substrate. The rate of dephosphorylation of DiFMUP to the fluorescent product DiFMU is monitored using a fluorescence plate reader. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then calculated.

Cellular Phospho-ERK (p-ERK) Assay: To assess the in-cell activity of the inhibitors, cancer cell lines with known mutations that activate the MAPK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma cells) are treated with varying concentrations of the compounds. After a specified incubation period, cells are lysed, and the levels of phosphorylated ERK are measured using methods such as Western blotting or ELISA with antibodies specific to p-ERK. The IC50 value is determined as the concentration that reduces p-ERK levels by 50%.

Cell Proliferation Assay: The anti-proliferative effects of the inhibitors are evaluated by seeding cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After several days of incubation, cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The IC50 for cell proliferation is calculated from the dose-response curve.

Xenograft Animal Models: To evaluate in vivo efficacy, human cancer cell lines (e.g., KYSE-520) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. Efficacy is often reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

#### Conclusion



Both JAB-3068 and JAB-3312 are potent allosteric inhibitors of SHP2. However, the available data strongly suggests that JAB-3312, the second-generation inhibitor, possesses superior preclinical potency and has demonstrated significant clinical efficacy, particularly in combination with the KRAS G12C inhibitor glecirasib.[7][8][10][11][12] The advancement of JAB-3312 into late-stage clinical trials underscores its potential as a promising therapeutic agent for cancers with hyperactivated MAPK signaling.[11][12] The discontinuation of JAB-3068's development likely reflects the superior profile of JAB-3312.[1] Future research will continue to define the optimal clinical applications for JAB-3312, both as a monotherapy and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Opinions split on SHP2 | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 2. Pipeline | Jacobio Pharma [jacobiopharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Updated safety and efficacy data of combined KRAS G12C inhibitor (glecirasib, JAB-21822) and SHP2 inhibitor (JAB-3312) in patients with <em>KRAS p.G12C</em> mutated solid tumors. - ASCO [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. China Approves Jacobio's Phase III Trial for SHP2/KRAS G12C Combo Therapy [synapse.patsnap.com]



- 12. Jacobio's SHP2 Inhibitor JAB-3312 Published in Journal of Medicinal Chemistry | Jacobio Pharma [jacobiopharma.com]
- 13. JAB-3068 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A First-in-Human Study of JAB-3068 (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- To cite this document: BenchChem. [JAB-3068 vs. JAB-3312: A Comparative Analysis of Two SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824661#jab-3068-versus-jab-3312-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com